S-(2-Cyanoethyl)cysteine
Overview
Description
S-(2-Cyanoethyl)cysteine is a derivative of the amino acid cysteine, where a cyanoethyl group is attached to the sulfur atom of cysteine. This compound is of significant interest due to its role in the metabolism of acrylonitrile, a chemical found in tobacco smoke and various industrial processes. Acrylonitrile is metabolized in the body to form this compound, which can be used as a biomarker for exposure to this potentially carcinogenic compound .
Scientific Research Applications
S-(2-Cyanoethyl)cysteine has several applications in scientific research:
Chemistry: It is used as a model compound to study the metabolism of acrylonitrile and its detoxification pathways.
Biology: The compound serves as a biomarker for acrylonitrile exposure, helping researchers understand the impact of this chemical on human health.
Medicine: this compound is investigated for its potential role in detoxifying acrylonitrile and other related compounds in the body.
Mechanism of Action
Target of Action
The primary target of S-(2-Cyanoethyl)cysteine is the SH groups of proteins or the tripeptide glutathione . These targets play a crucial role in the detoxification process of the body, helping to neutralize harmful substances.
Mode of Action
This compound interacts with its targets through a process known as alkylation . As a directly alkylating agent, it reacts via addition preferably with strongly nucleophilic centers, for example, the SH groups of proteins or the tripeptide glutathione .
Biochemical Pathways
The compound affects two main biochemical pathways. The first is the oxidative pathway , where it is metabolized via glycidonitrile and glycolaldehyde cyanohydrin to cyanide (CN−), which is transformed to thiocyanate . The second pathway is the glutathione-dependent pathway , where it proceeds via cyanoethylation of glutathione, to N-acetyl-S-(2-cyanoethyl)cysteine (AN-mercapturic acid) as a final product .
Pharmacokinetics
It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
It’s known that the compound’s interaction with its targets can lead to the formation of adducts such as s-(2-carboxyethyl)cysteine, which is formed by hydrolysis of s-(2-cyanoethyl)cystine . These adducts can be measured and used as biomarkers for exposure to certain substances.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, exposure to volatile organic compounds (VOCs) like acrylonitrile, which is present in tobacco smoke, can lead to the formation of this compound . Therefore, the compound’s action can be influenced by factors such as smoking and exposure to industrial pollutants.
Future Directions
The future directions of “S-(2-Cyanoethyl)cysteine” research could involve further investigation into its synthesis, particularly in relation to acrylonitrile metabolism . Additionally, more research could be conducted to better understand its physical and chemical properties, as well as its safety and hazards.
Biochemical Analysis
Biochemical Properties
S-(2-Cyanoethyl)cysteine is involved in biochemical reactions related to the metabolism of acrylonitrile. It is formed by the direct reaction of acrylonitrile with glutathione
Cellular Effects
Given its formation from acrylonitrile, it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: S-(2-Cyanoethyl)cysteine can be synthesized through the reaction of cysteine with acrylonitrile. The reaction typically involves the nucleophilic addition of the thiol group of cysteine to the carbon-carbon double bond of acrylonitrile, forming the cyanoethyl group attached to the sulfur atom. The reaction is usually carried out in an aqueous medium under mild conditions to prevent the decomposition of the reactants and products .
Industrial Production Methods: In industrial settings, the production of this compound involves the large-scale reaction of cysteine with acrylonitrile. The process is optimized to ensure high yield and purity of the product. This involves controlling the reaction temperature, pH, and concentration of reactants. The product is then purified using techniques such as crystallization or chromatography to remove any impurities .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the sulfur atom is oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can also undergo reduction reactions, where the cyano group is reduced to an amine group. Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: this compound can participate in substitution reactions, where the cyano group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, mild temperatures.
Reduction: Lithium aluminum hydride, catalytic hydrogenation, low temperatures.
Substitution: Amines, alcohols, nucleophilic conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Aminoethylcysteine.
Substitution: Various substituted cysteine derivatives.
Comparison with Similar Compounds
N-Acetyl-S-(2-cyanoethyl)-cysteine: This compound is similar to S-(2-Cyanoethyl)cysteine but has an acetyl group attached to the amino group of cysteine. It is also a metabolite of acrylonitrile and serves as a biomarker for exposure.
S-(2-Hydroxyethyl)cysteine: This compound has a hydroxyethyl group instead of a cyanoethyl group. It is formed from the metabolism of ethylene oxide, another industrial chemical.
S-(2-Carboxyethyl)cysteine: This compound has a carboxyethyl group and is formed from the metabolism of acrylamide, a chemical used in various industrial processes.
Uniqueness: this compound is unique due to its specific formation from acrylonitrile and its role as a biomarker for exposure to this potentially carcinogenic compound. Its structure allows it to participate in various chemical reactions, making it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
(2R)-2-amino-3-(2-cyanoethylsulfanyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2S/c7-2-1-3-11-4-5(8)6(9)10/h5H,1,3-4,8H2,(H,9,10)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIFKTVSJRSBYCY-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSCC(C(=O)O)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CSC[C@@H](C(=O)O)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20960192 | |
Record name | S-(2-Cyanoethyl)cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20960192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3958-13-2 | |
Record name | S-(2-Cyanoethyl)cysteine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003958132 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S-(2-Cyanoethyl)cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20960192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is S-(2-Cyanoethyl)cysteine (CEC) and how is it formed?
A1: this compound (CEC) is a metabolite of acrylonitrile (AN), a chemical used in various industrial processes. AN can be metabolized through two main pathways: direct conjugation with glutathione or epoxidation. CEC is formed through the glutathione conjugation pathway, where acrylonitrile reacts with glutathione, catalyzed by glutathione S-alkenetransferases. [] This pathway represents a major route of acrylonitrile metabolism. [] CEC is further metabolized into N-acetyl-S-(2-cyanoethyl)cysteine (AcCEC), the main metabolite of AN found in the urine of rats and rabbits. []
Q2: How does the excretion of CEC and AcCEC differ between species?
A2: Studies show variations in the excretion patterns of AN metabolites between species. For instance, mice excrete tenfold more thiodiglycolic acid, a metabolite derived from cyanoethylene oxide (CEO), than rats. [] Although this difference exists in the oxidative processing of glutathione conjugates, it may not be toxicologically significant. [] The ratio of AN epoxidation to glutathione conjugation also differs between rats (0.50) and mice (0.67), potentially impacting the toxicity and carcinogenicity of acrylonitrile. [, ]
Q3: What analytical methods are employed to identify and quantify AN metabolites like CEC and AcCEC?
A3: Several techniques are used to analyze AN metabolites. Early research utilized paper chromatography and comparison with synthesized standards to identify AcCEC in rabbit urine. [] Later studies employed more advanced techniques like reverse-phase HPLC and gas chromatography-mass spectrometry to isolate and identify metabolites in rat urine. [, ] Carbon-13 NMR spectroscopy has also proven effective in identifying and quantifying various metabolites, including thiocyanate, N-acetyl-S-(2-cyanoethyl)cysteine, N-acetyl-S-(2-hydroxyethyl)cysteine, N-acetyl-S-(1-cyano-2-hydroxyethyl)cysteine, thiodiglycolic acid, thionyldiacetic acid, and S-(carboxymethyl)cysteine or its N-acetyl derivative in the urine of rats and mice. [] For simultaneous measurement of N-acetyl-S-(2-cyanoethyl)-cysteine and N-acetyl-S-(2-hydroxyethyl)-cysteine in human urine, liquid chromatography-tandem mass spectrometry (RRLC-MS-MS) has been successfully applied. []
Q4: What is the significance of studying AN metabolism and metabolites like CEC?
A4: Understanding AN metabolism is crucial due to the chemical's potential toxicity and carcinogenicity. Studying metabolites like CEC provides insight into the metabolic pathways of AN and helps assess the potential health risks associated with exposure. [, ] Identifying and quantifying specific metabolites in urine, like AcCEC and CEMA, can serve as biomarkers for monitoring and assessing acrylonitrile exposure in individuals. [, ] This information is essential for establishing safety guidelines and developing strategies to minimize the negative health impacts of acrylonitrile.
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